molecular formula C5H5BrN2 B085033 3-Amino-5-bromopyridine CAS No. 13535-01-8

3-Amino-5-bromopyridine

Cat. No. B085033
Key on ui cas rn: 13535-01-8
M. Wt: 173.01 g/mol
InChI Key: MDQXGHBCDCOOSM-UHFFFAOYSA-N
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Procedure details

diacetoxypalladium (20.76 mg, 0.09 mmol) was added to 5-bromopyridin-3-amine (160 mg, 0.92 mmol), morpholine (4028 µl, 46.24 mmol) (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (64.2 mg, 0.11 mmol) and cesium carbonate (603 mg, 1.85 mmol). The resulting suspension was stirred at 150 °C for 30 minutes in a microwave. Reaction very messy but some product is visible. Reaction abandoned.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00185 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.0462 mol
Type
reactant
Reaction Step Three
Quantity
0.000925 mol
Type
reactant
Reaction Step Four
Quantity
0.000111 mol
Type
catalyst
Reaction Step Five
Quantity
9.25e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
160
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00185 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.005 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.0462 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.000925 mol
Type
reactant
Smiles
C1=C(C=NC=C1Br)N
Step Five
Name
Quantity
0.000111 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
9.25e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1COCCN1C2=CN=CC(=C2)N
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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